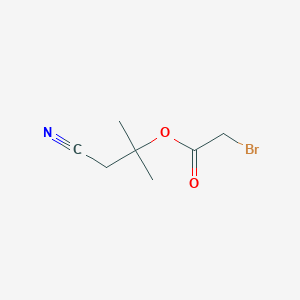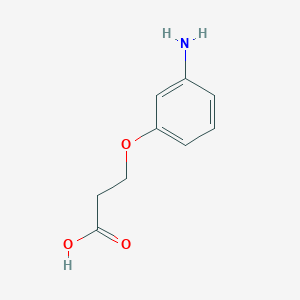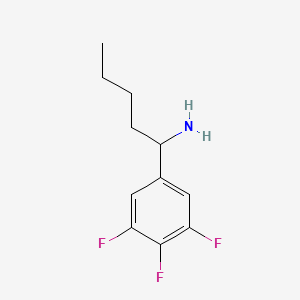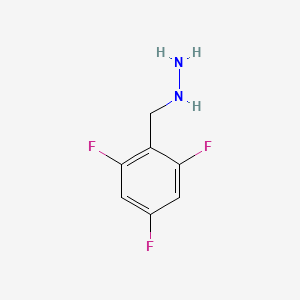
1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine is an organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to an amine
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine typically involves the reaction of 3,5-dimethylphenylamine with a trifluoromethylating agent under controlled conditionsThe reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine include:
1-(3,5-Dimethylphenyl)piperazine: This compound shares the 3,5-dimethylphenyl group but differs in its core structure, leading to different chemical and biological properties.
3,5-Dimethylphenyl isocyanate: Another related compound, used primarily in the synthesis of polymers and as a reagent in organic synthesis.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various applications.
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-2,2,2-trifluoro-N-methylethanamine |
InChI |
InChI=1S/C11H14F3N/c1-7-4-8(2)6-9(5-7)10(15-3)11(12,13)14/h4-6,10,15H,1-3H3 |
InChI Key |
NZXGFXANNXIMTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(F)(F)F)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-a]pyrazin-7-amine](/img/structure/B12965907.png)



![7-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B12965929.png)


![5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B12965947.png)
![Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12965952.png)


![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)


